molecular formula C10H14N2O4 B1492587 2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid CAS No. 2165390-03-2

2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid

Cat. No.: B1492587
CAS No.: 2165390-03-2
M. Wt: 226.23 g/mol
InChI Key: ARPGLCYBCBADLN-BQBZGAKWSA-N
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Description

2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid is a fascinating compound in the realm of organic chemistry. It features a unique pyrrolo[1,2-a]pyrazine ring system, which is notable for its diverse applications and reactivity. This compound’s molecular structure allows it to engage in various chemical reactions, making it a valuable molecule for research and industrial purposes.

Properties

IUPAC Name

2-[(3S,8aS)-2-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-11-7(5-8(13)14)10(16)12-4-2-3-6(12)9(11)15/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPGLCYBCBADLN-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N2CCCC2C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](C(=O)N2CCC[C@H]2C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound class is often approached via:

  • Construction of a diketopiperazine core from amino acid derivatives.
  • Introduction of the methyl substituent at position 2.
  • Formation of the fused pyrrolo[1,2-a]pyrazine ring system.
  • Installation of the acetic acid side chain at position 3.
  • Stereoselective control at chiral centers (3S,8aS).
  • Oxidation to achieve the 1,4-dioxo functionality.

Preparation of the Diketopiperazine Core

The diketopiperazine (DKP) core is synthesized by cyclization of dipeptides or amino acid derivatives. A typical approach involves:

  • Coupling of protected amino acids such as N-Cbz-L-proline with a suitable amine derivative.
  • Deprotection and cyclization under heating or acidic conditions to form the bicyclic DKP ring.

For example, hydrogenation of an oxime intermediate yields a primary amine which is coupled with N-Cbz-L-proline using carbodiimide coupling reagents (e.g., EDCI), followed by hydrogenolysis to remove protecting groups and cyclization to form the DKP core in high yields (~85%).

Installation of the Methyl Group and Side Chain

The methyl substituent at position 2 can be introduced via alkylation or by using methyl-substituted amino acid precursors. The acetic acid side chain at position 3 is typically introduced through oxidation of a hydroxymethyl intermediate or by using suitable aldehyde or ester precursors followed by oxidation.

Formation of the Pyrrolo[1,2-a]pyrazine Ring System

The fused bicyclic system is constructed by intramolecular cyclization reactions. One reported method involves:

  • Protection of amino and hydroxyl groups with Boc or silyl protecting groups.
  • Directed oxidation using reagents such as sulfur trioxide-pyridine complex in DMSO/CH2Cl2 to form the 1,4-dioxo moiety.
  • Thermal or acid-mediated removal of protecting groups to enable spontaneous cyclization forming the pyrrolo[1,2-a]pyrazine ring.

Stereoselective Control

Stereochemistry is controlled by starting from enantiomerically pure amino acid derivatives (e.g., L-proline) and by careful choice of reaction conditions to avoid racemization. Diastereomeric mixtures are sometimes formed but can be separated or minimized by optimized conditions.

Oxidation to 1,4-Dioxo Functionality

The 1,4-dioxo (diketone) functionality is introduced by oxidation of the bicyclic intermediate. Sulfur trioxide-pyridine complex oxidation in DMSO/CH2Cl2 is effective for this transformation, yielding the desired dione.

Purification and Characterization

Purification is typically achieved by silica gel chromatography using hexane/ethyl acetate mixtures. Characterization includes:

  • Melting point determination.
  • IR spectroscopy showing characteristic carbonyl stretches (~1700 cm⁻¹).
  • NMR spectroscopy (^1H and ^13C) to confirm chemical shifts consistent with the bicyclic diketopiperazine.
  • High-resolution mass spectrometry (HRMS) confirming molecular weight.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome/Yield Notes
Amino acid coupling EDCI, HOBt, CH2Cl2, room temp Dipeptide intermediate (~86%) N-Cbz-L-proline + amine derivative
Cyclization to DKP core Hydrogenolysis, heating in MeOH DKP core (~85%) Removal of Cbz group, cyclization
Protection of hydroxyl TBSOTf, Et3N, CH2Cl2 Protected intermediate (~68%) Silyl protection
Directed oxidation SO3-pyridine complex, DMSO, CH2Cl2 1,4-dioxo diketopiperazine Oxidation to diketone
Deprotection and cyclization Thermal reflux in N-methylpyrrolidinone Pyrrolo[1,2-a]pyrazine ring (~89%) Removal of Boc groups, ring closure
Side chain installation Formalin, dimethylamine, AcOH (Mannich reaction) Acetic acid side chain installed Followed by oxidation steps

Research Findings and Considerations

  • The stereochemical purity at positions 3S and 8aS is critical for biological activity and is ensured by starting from chiral amino acid precursors and controlling reaction conditions.
  • Oxidation steps must be carefully controlled to avoid overoxidation or decomposition; sulfur trioxide-pyridine complex in DMSO/CH2Cl2 is a selective reagent for diketopiperazine oxidation.
  • Protecting group strategies (Cbz, Boc, TBS) are essential to prevent side reactions and enable selective transformations.
  • Thermal deprotection methods can be preferable to acidic conditions to avoid substrate decomposition during Boc removal.
  • The overall synthetic route typically involves 8-12 steps with overall yields ranging from 30-40% on a half-gram scale, demonstrating the feasibility of laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions Used: : Oxidation reactions often involve oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve nucleophiles or electrophiles depending on the functional group being targeted.

Major Products Formed: : The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield higher oxidized states of the compound, while reduction could lead to simpler alkyl derivatives. Substitution reactions often produce various substituted derivatives, expanding the compound's utility in synthesis.

Scientific Research Applications

2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid finds significant applications across multiple scientific domains:

  • Chemistry: : Utilized as a building block in organic synthesis, facilitating the construction of complex molecular architectures.

  • Biology: : Acts as a potential probe in biochemical assays due to its reactive functional groups.

  • Medicine: : Investigated for its pharmacological properties, possibly offering therapeutic benefits in various treatments.

  • Industry: : Used in the production of advanced materials and polymers due to its robust chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. Its unique ring structure allows for the binding to these targets, influencing biological pathways and eliciting desired responses. The pathways involved often include inhibition or activation of enzymatic activities, modulation of signal transduction cascades, or interaction with cellular membranes.

Comparison with Similar Compounds

2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid stands out among similar compounds due to its distinctive ring structure and the presence of both dioxo and acetic acid moieties

Similar Compounds

  • Pyrrolo[1,2-a]pyrazine

  • 2-methylpyrrolo[1,2-a]pyrazine

  • 1,4-dioxopyrrolo[1,2-a]pyrazine

Each of these compounds shares a core structure but varies in substituent groups, leading to different chemical behaviors and applications.

Here's your deep dive into the complex world of this compound. Intriguing stuff, right?

Biological Activity

2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid (CAS Number: 2165390-03-2) is a compound characterized by its unique pyrrolo[1,2-a]pyrazine ring system. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C10H14N2O4
  • Molecular Weight : 226.23 g/mol
  • Structure : The compound features a dioxo group and an acetic acid moiety, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The unique structure enables binding to these targets, influencing various biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Signal Transduction Modulation : It can modulate signal transduction cascades, potentially altering cellular responses.
  • Membrane Interaction : The compound's structure allows for interaction with cellular membranes, influencing membrane fluidity and function.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. Research has indicated that it could mitigate oxidative stress in neuronal cells, providing a potential therapeutic avenue for neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.
  • Anticancer Research :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Methodology : Cell viability assays were conducted using MTT assays.
    • Results : The compound exhibited dose-dependent cytotoxicity in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotection Study :
    • Objective : To investigate the protective effects on neuronal cells under oxidative stress conditions.
    • Results : Treatment with the compound significantly reduced cell death and reactive oxygen species (ROS) levels in SH-SY5Y neuronal cells exposed to oxidative stress.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Pyrrolo[1,2-a]pyrazineStructureAntimicrobial
2-Methylpyrrolo[1,2-a]pyrazineStructureAnticancer
1,4-Dioxopyrrolo[1,2-a]pyrazineStructureNeuroprotective

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound involves multi-step heterocyclic chemistry. Key steps include:

  • Cyclization reactions : Use NaN₃ as a catalyst in DMF at 50°C for azide formation, followed by quenching with ice water to precipitate intermediates .
  • Ring closure : Employ cyanacetamide and tert-butyl peroxide in THF under reflux (5 hours) to form fused pyrazolo-triazolo-diazepine cores .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while ethanol is preferred for recrystallization to achieve >95% purity .

Q. Table 1: Comparison of Synthesis Conditions

StepReagents/ConditionsYield (%)Purity MethodSource
Azide FormationNaN₃, DMF, 50°C, 3 hours78–85Ethanol recrystallization
CyclizationCyanacetamide, tert-butyl peroxide, THF, reflux65–72PhMe recrystallization
Acidic workup10% HCl to pH 390+Filtration, washing

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies stereochemistry (e.g., 3S,8aS configuration) and methyl/acetic acid substituents .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 281.12) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm⁻¹ confirm carbonyl groups (dioxo and acetic acid moieties) .

Advanced Research Questions

Q. How can computational methods optimize reaction design for this compound?

Methodological Answer:

  • Quantum chemical calculations : Predict transition states and intermediates using density functional theory (DFT) to identify energy barriers in cyclization steps .
  • Reaction path search : Tools like GRRM or AFIR simulate alternative pathways, reducing trial-and-error experimentation by 40–60% .
  • Machine learning : Train models on existing heterocyclic reaction datasets to predict optimal solvents/catalysts (e.g., DMF vs. acetonitrile efficiency) .

Q. What strategies resolve contradictions in reported synthesis yields or byproduct formation?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design revealed that increasing DMF volume from 10 mL to 20 mL improved yield by 12% .
  • Byproduct analysis : Use LC-MS to detect impurities (e.g., unreacted azide intermediates) and adjust pH during workup to suppress their formation .

Q. Table 2: Common Byproducts and Mitigation Strategies

ByproductSourceMitigation
Uncyclized azide intermediateIncomplete reactionExtend reflux time to 7 hours
Acidic degradation productsOverly aggressive HCl additionGradual pH adjustment to 3

Q. How can multi-step synthesis be optimized for scalability and reproducibility?

Methodological Answer:

  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression in real time, ensuring consistent intermediate quality .
  • Catalyst recycling : Immobilize NaN₃ on silica gel to reduce waste; achieved 3 reuse cycles with <5% yield drop .
  • Scale-up considerations : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization), improving safety and throughput .

Q. What methodologies assess the compound’s biological activity and structure-activity relationships (SAR)?

Methodological Answer:

  • In vitro assays : Test inhibition of protease targets (e.g., MMP-9) using fluorogenic substrates; IC₅₀ values correlate with acetic acid substituent orientation .
  • SAR analysis : Synthesize analogs with modified pyrrolo-pyrazine cores (e.g., 2-ethyl vs. 2-methyl derivatives) to evaluate steric/electronic effects on activity .

Q. How do stereochemical variations (e.g., 3S vs. 3R) impact physicochemical properties?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using amylose-based columns to isolate 3S,8aS and 3R,8aR forms .
  • Solubility testing : 3S configuration shows 30% higher aqueous solubility due to favorable hydrogen bonding with acetic acid .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals 3S isomer melts at 215°C vs. 198°C for 3R, indicating enhanced crystalline stability .

Key Takeaways for Researchers

  • Prioritize DoE and computational tools to minimize empirical optimization.
  • Cross-validate characterization data (NMR, MS, IR) to address structural ambiguities.
  • Explore stereochemical and substituent effects to refine biological activity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid
Reactant of Route 2
2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid

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